molecular formula C12H18 B14163296 Bicyclohexenyl CAS No. 1128-65-0

Bicyclohexenyl

Katalognummer: B14163296
CAS-Nummer: 1128-65-0
Molekulargewicht: 162.27 g/mol
InChI-Schlüssel: VSIYJQNFMOOGCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bicyclohexenyl can be synthesized through several methods. One common method involves the dehydrogenation of cyclohexane under specific conditions. Another approach is the hydrogenation of carbazole, which yields bicyclohexyl as the main product . Additionally, exposure of cyclohexane to radiation can produce bicyclohexyl among other hydrocarbons .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of aromatic compounds. This process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclohexenyl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound to cyclohexane derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Cyclohexanone and cyclohexanol.

    Reduction: Cyclohexane.

    Substitution: Halogenated cyclohexenes.

Wissenschaftliche Forschungsanwendungen

Bicyclohexenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of bicyclohexenyl involves its interaction with molecular targets through its unique structure. The compound can participate in various chemical reactions, influencing pathways and processes at the molecular level. Its effects are mediated by the formation of intermediates and the activation of specific functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclohexyl: Similar structure but lacks the double bonds present in bicyclohexenyl.

    Cyclohexane: A simpler structure with only one cyclohexane ring.

    Cyclohexene: Contains a single cyclohexene ring, making it less complex than this compound.

Uniqueness

This compound is unique due to its dual cyclohexene rings connected by a single bond, providing distinct chemical properties and reactivity compared to its simpler counterparts. This structure allows for diverse applications and interactions in various fields of research and industry.

Eigenschaften

CAS-Nummer

1128-65-0

Molekularformel

C12H18

Molekulargewicht

162.27 g/mol

IUPAC-Name

1-(cyclohexen-1-yl)cyclohexene

InChI

InChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7,9H,1-6,8,10H2

InChI-Schlüssel

VSIYJQNFMOOGCU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C2=CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.